[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465202
InChI: InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1
SMILES: CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13465202

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1
Standard InChI Key VJPNLJCQXWXQAR-ZDUSSCGKSA-N
Isomeric SMILES CN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure integrates:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle providing conformational rigidity.

  • Benzyloxycarbonyl (Cbz) group: A protective group widely used in peptide synthesis to shield amines .

  • Methylamino substituent: Introduces chirality and modulates electronic properties .

  • Acetic acid moiety: Enhances solubility and enables conjugation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₅H₂₀N₂O₄
Molecular weight292.33 g/mol
IUPAC name2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Stereochemistry(S)-configuration at C3
Canonical SMILESCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Spectroscopic Characterization

  • NMR: The pyrrolidine protons resonate at δ 1.8–3.5 ppm, while the benzyloxycarbonyl group shows aromatic signals at δ 7.2–7.4 ppm.

  • MS: ESI-MS exhibits a molecular ion peak at m/z 293.1 [M+H]⁺.

Synthesis Methods

Key Synthetic Routes

The synthesis involves multi-step strategies:

  • Pyrrolidine ring construction: Cyclization of γ-amino acids or reductive amination of 1,4-diketones .

  • Cbz protection: Reaction with benzyl chloroformate under basic conditions (pH 8–10) .

  • Methylamino introduction: Nucleophilic substitution or reductive alkylation .

  • Acetic acid functionalization: Alkylation with bromoacetic acid derivatives.

Example Protocol (Adapted from):

  • Step 1: (S)-3-Aminopyrrolidine is treated with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) to yield (S)-3-(benzyloxycarbonylamino)pyrrolidine.

  • Step 2: Methylation using methyl iodide in dimethylformamide (DMF) at 0°C.

  • Step 3: Alkylation with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid.

Optimization Challenges

  • Epimerization risk: The stereochemical integrity of the (S)-center is sensitive to reaction pH and temperature .

  • Yield: Typical yields range from 45–60% due to side reactions during Cbz protection .

Biological Activity and Applications

Cholinesterase Inhibition

Structural analogs, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 46–90 μM) . The Cbz group enhances binding to the AChE peripheral anionic site .

Peptide Mimetics

The compound serves as a proline mimetic in peptide synthesis, improving metabolic stability and bioavailability . For example, it has been incorporated into orexin receptor antagonists for sleep disorder therapeutics.

Future Directions

  • Enantioselective synthesis: Developing catalytic asymmetric methods to improve yield and stereopurity .

  • Drug discovery: Screening against neurological targets (e.g., NMDA receptors) .

  • Bioconjugation: Exploiting the acetic acid group for antibody-drug conjugates (ADCs).

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